![molecular formula C9H9NO3S B2702454 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 860784-01-6](/img/structure/B2702454.png)
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazolidinedione, with a 5-methylfuran-2-yl group attached. Thiazolidinediones are a class of compounds that contain a five-membered C3NS ring. They are known for their use in medicine, particularly in the treatment of diabetes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a related compound, a triazole-derived Schiff base ligand, has been synthesized by reacting 1,2,4-triazole-3,5-diamine with 2-hydroxybenzaldehyde and 5-methyl-2-acetylfuran .Applications De Recherche Scientifique
Biological Activity and Medicinal Chemistry
Antibacterial and Antifungal Properties
- A study by Mohanty et al. (2015) focused on the synthesis of novel substituted 5-(aminomethylene)thiazolidine-2,4-diones, revealing their antibacterial and antifungal activities. These compounds, developed using a range of heterocyclic models, showed promising antibacterial activity, especially those bearing pyridine or piperazine moieties, and good antifungal activity for compounds with piperazine moieties, without exhibiting high cytotoxic activity (Mohanty et al., 2015).
Antiproliferative Activity
- Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. The study concluded that certain derivatives exhibited potent antiproliferative activity, highlighting the potential of thiazolidinedione derivatives in cancer therapy (Chandrappa et al., 2008).
Corrosion Inhibition
Corrosion Inhibition for Mild Steel
- Yadav et al. (2015) investigated the corrosion inhibition performance of thiazolidinedione derivatives on mild steel in hydrochloric acid solution. Their findings indicated that these inhibitors are effective in protecting mild steel against corrosion, with the efficiency increasing with the concentration of the inhibitors. The study provides a foundation for the potential application of thiazolidinedione derivatives in corrosion inhibition (Yadav et al., 2015).
Molecular Design and Hypoglycemic Activity
Hypoglycemic and Hypolipidemic Activities
- Sohda et al. (1982) prepared over 100 5-substituted thiazolidine-2,4-diones and evaluated their hypoglycemic and hypolipidemic activities, identifying compounds with significant activity and low toxicity. This underscores the therapeutic potential of thiazolidinedione derivatives in treating conditions like diabetes and hyperlipidemia (Sohda et al., 1982).
Propriétés
IUPAC Name |
5-[(5-methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-3,7H,4H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNBXHUCIBNFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
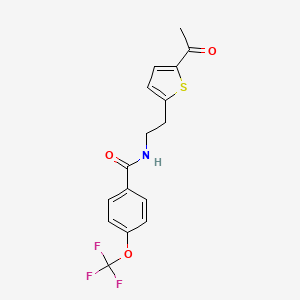
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)
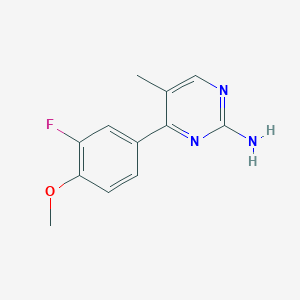
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride](/img/structure/B2702380.png)
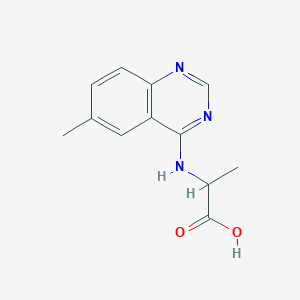
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
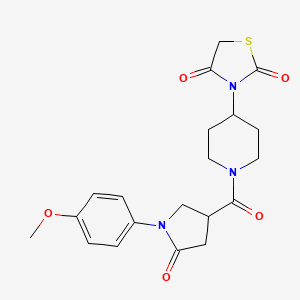
![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)
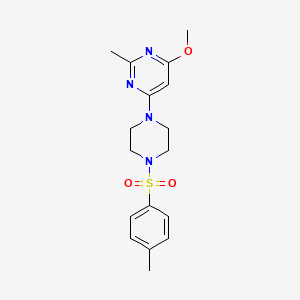
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702391.png)
